molecular formula C11H18BrNO3 B599784 (s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate CAS No. 152665-75-3

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B599784
CAS No.: 152665-75-3
M. Wt: 292.173
InChI Key: AHDOQGYAXYGUQV-QMMMGPOBSA-N
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Description

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is a chemical compound known for its unique structure and reactivity It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a bromoacetyl group, which imparts significant reactivity to the molecule

Preparation Methods

The synthesis of (s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromoacetyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various biological targets. This reactivity can be exploited to design inhibitors or probes for specific enzymes or receptors, providing insights into their function and potential therapeutic applications .

Comparison with Similar Compounds

(s)-Tert-butyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    Benzyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate: This compound has a benzyl group instead of a tert-butyl group, which can affect its reactivity and solubility properties.

    Ethyl 2-(2-bromoacetyl)pyrrolidine-1-carboxylate:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDOQGYAXYGUQV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152665-75-3
Record name tert-butyl (2S)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
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